molecular formula C9H10BrFO B1443488 1-(2-Bromo-5-fluorophenyl)propan-2-ol CAS No. 1249436-73-4

1-(2-Bromo-5-fluorophenyl)propan-2-ol

Cat. No. B1443488
M. Wt: 233.08 g/mol
InChI Key: IYHLRAUXPBWMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-5-fluorophenyl)propan-2-ol, also known as 2-bromo-5-fluorophenylpropan-2-ol, is an organofluorine compound that has a wide range of applications in both the scientific and industrial fields. The compound is a white, odorless solid that is soluble in alcohol and ether. It is an important intermediate in the synthesis of various pharmaceuticals and other chemicals, and is used in various industrial processes. It has also been used in the synthesis of various organic compounds and in the production of fluoropolymers.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-(2-Bromo-5-fluorophenyl)propan-2-ol serves as an intermediate in the synthesis of various biologically active compounds. For example, it can be involved in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound important for developing new medications with potential biological activities. The synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).

Antimicrobial Agent Development

Another application is in the development of antimicrobial agents. 1-(2-Bromo-5-fluorophenyl)propan-2-ol derivatives have been synthesized and screened for their antimicrobial activity. For instance, substituted phenyl azetidines, derived from similar bromo-fluorophenyl compounds, showed potential as antimicrobial agents, highlighting the role of 1-(2-Bromo-5-fluorophenyl)propan-2-ol derivatives in the search for new antimicrobial drugs (Doraswamy & Ramana, 2013).

Pharmaceutical Research and Drug Development

The compound is also relevant in pharmaceutical research and drug development, particularly in synthesizing new designer drugs and understanding their pharmacokinetics. For example, derivatives of 1-(2-Bromo-5-fluorophenyl)propan-2-ol have been studied for their potential as radioligands for dopamine and serotonin receptors, which is crucial for developing treatments for neurological disorders (Guarna et al., 2001).

properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHLRAUXPBWMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluorophenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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